molecular formula C5H6N4S2 B13995841 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile CAS No. 21116-02-9

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile

Cat. No.: B13995841
CAS No.: 21116-02-9
M. Wt: 186.3 g/mol
InChI Key: HLDNUXTVHFSSCK-UHFFFAOYSA-N
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Description

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as a urease inhibitor and its applications in various fields make it a compound of significant interest.

Properties

CAS No.

21116-02-9

Molecular Formula

C5H6N4S2

Molecular Weight

186.3 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile

InChI

InChI=1S/C5H6N4S2/c6-2-1-3-10-5-9-8-4(7)11-5/h1,3H2,(H2,7,8)

InChI Key

HLDNUXTVHFSSCK-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NN=C(S1)N)C#N

Origin of Product

United States

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